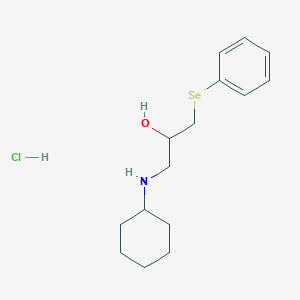
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a cyclohexylamino group, a phenylselanyl group, and a propanol backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride typically involves the reaction of cyclohexylamine with a suitable phenylselanyl precursor under controlled conditions. One common method involves the use of a Cu-catalyzed Ugi reaction, where aromatic aldehydes, anilines, acids, and isocyanides are condensed to form bis-amides in methanol at room temperature . This method employs simple reaction conditions, including CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia using cyclohexanol . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylselanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted amino alcohols, phenylselanyl derivatives, and other organic compounds with modified functional groups.
Applications De Recherche Scientifique
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of various organic intermediates and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino alcohols and phenylselanyl derivatives, such as:
- Cyclohexylamine
- Phenylselanyl alcohol
- 3-(Cyclohexylamino)propanesulfonic acid
Uniqueness
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is unique due to its combination of cyclohexylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
92953-04-3 |
|---|---|
Formule moléculaire |
C15H24ClNOSe |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
1-(cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NOSe.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2;1H |
Clé InChI |
YKOBUQKPSVUVFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC(C[Se]C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
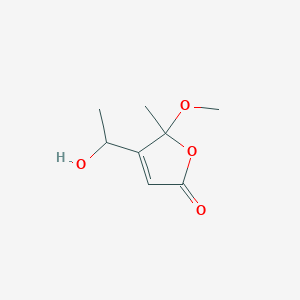
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
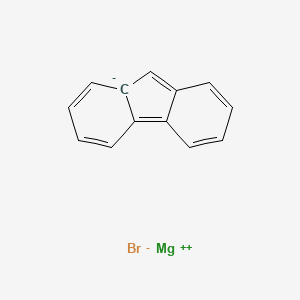
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
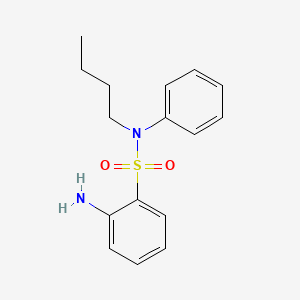
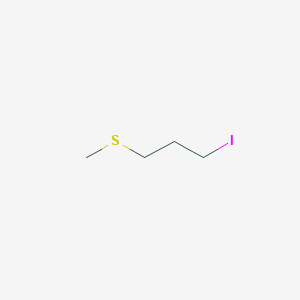

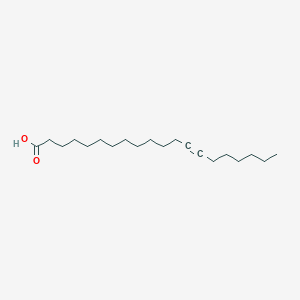
![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)
